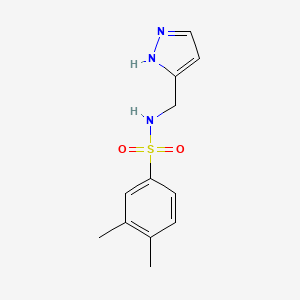
1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition.
Wirkmechanismus
1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551 selectively binds to and inhibits the activity of β2-adrenergic receptors. This results in a decrease in the activity of adenylate cyclase, which reduces the production of cAMP. The reduction in cAMP levels leads to a decrease in protein kinase A activity, which ultimately results in the inhibition of various downstream signaling pathways.
Biochemical and Physiological Effects:
1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551 inhibits the relaxation of smooth muscle in the airways, which is a key mechanism of bronchodilation. Additionally, 1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551 has been shown to inhibit the release of insulin from pancreatic β-cells, which suggests a potential therapeutic role in the treatment of type 2 diabetes. In vivo studies have demonstrated that 1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551 can reduce heart rate and blood pressure, which suggests a potential role in the treatment of hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551 has several advantages for use in lab experiments. It is a highly selective β2-adrenergic receptor antagonist, which allows for the specific investigation of β2-adrenergic receptor signaling pathways. Additionally, 1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551 has a long half-life, which allows for sustained inhibition of β2-adrenergic receptor activity. However, there are also limitations to the use of 1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551 in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, 1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551 has been shown to have off-target effects on other receptors, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551. One potential area of study is the role of β2-adrenergic receptors in the regulation of metabolism and energy expenditure. Additionally, further investigation is needed to determine the potential therapeutic applications of 1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551 in the treatment of various diseases, such as asthma, diabetes, and hypertension. Finally, there is a need for the development of more selective β2-adrenergic receptor antagonists that can overcome the limitations of 1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551.
Synthesemethoden
1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551 can be synthesized through a multi-step process starting with the reaction of 4-fluorophenol with 2-chloroethanol to form 4-fluoro-2-(2-hydroxyethoxy)phenol. This intermediate is then reacted with 4-ethylaniline in the presence of a base to form 1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol. The final product is purified through recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551 is widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological conditions. It is commonly used in in vitro and in vivo experiments to investigate the effects of β2-adrenergic receptor activation and inhibition on cardiac function, bronchodilation, glucose metabolism, and thermogenesis. Additionally, 1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol 118,551 is used to study the pharmacological properties of other β2-adrenergic receptor agonists and antagonists.
Eigenschaften
IUPAC Name |
1-(4-ethylanilino)-3-(4-fluorophenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2/c1-2-13-3-7-15(8-4-13)19-11-16(20)12-21-17-9-5-14(18)6-10-17/h3-10,16,19-20H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDDSMRVIBRPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC(COC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylanilino)-3-(4-fluorophenoxy)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(9-Ethylpurin-6-yl)amino]acetic acid](/img/structure/B7574541.png)
![Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate](/img/structure/B7574546.png)
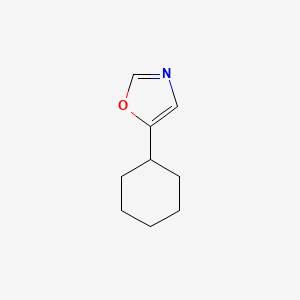
![N-[(1-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7574557.png)
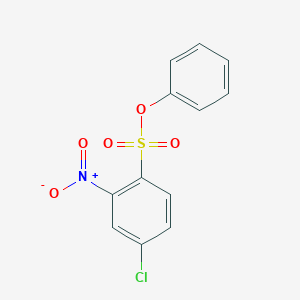
![[2-(Trifluoromethyl)phenyl]methylurea](/img/structure/B7574561.png)

![N-[3-(pyrrolidin-1-ylmethyl)phenyl]acetamide](/img/structure/B7574588.png)
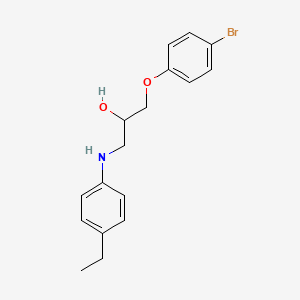
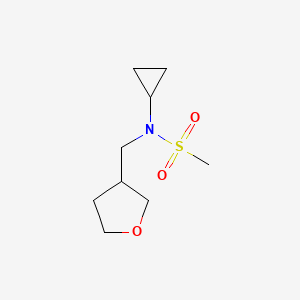
![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7574618.png)
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7574620.png)
